REACTION_CXSMILES
|
[Mg].II.[C:4]1([CH:10]2[O:14][C:13]3[CH:15]=[CH:16][CH:17]=[C:18](CCBr)[C:12]=3[O:11]2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:22](=[O:24])=[O:23].[CH:25]1C=CC=CC=1>CCOCC>[C:4]1([C:10]2([CH2:25][C:22]([OH:24])=[O:23])[O:11][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[O:14]2)[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
2-phenyl-2-bromoethyl-1,3-benzodioxole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1OC2=C(O1)C=CC=C2CCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a mixture of 0.61 g
|
Type
|
ADDITION
|
Details
|
the rest of the mixture is then added dropwise
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
is bubbled into the reaction mixture for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then cooled with ice and hydrolysed with 25% H2SO4
|
Type
|
CUSTOM
|
Details
|
The ether phase is then separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
After evaporation
|
Type
|
CUSTOM
|
Details
|
the product obtained
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1(OC2=C(O1)C=CC=C2)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |